3-Bromophenyl 3-methylbut-2-enoate
Description
3-Bromophenyl 3-methylbut-2-enoate is an ester compound featuring a brominated phenyl group attached to a 3-methylbut-2-enoate moiety. The bromine atom at the meta position of the phenyl ring and the α,β-unsaturated ester group are critical structural features that may influence reactivity, lipophilicity, and biological activity. Similar esters, such as ethyl 3-methylbut-2-enoate, demonstrate nematicidal properties , while bromophenyl-substituted chalcones exhibit cytotoxic effects against cancer cells .
Properties
CAS No. |
143769-03-3 |
|---|---|
Molecular Formula |
C11H11BrO2 |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
(3-bromophenyl) 3-methylbut-2-enoate |
InChI |
InChI=1S/C11H11BrO2/c1-8(2)6-11(13)14-10-5-3-4-9(12)7-10/h3-7H,1-2H3 |
InChI Key |
QBNRQBGHQMOBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC1=CC(=CC=C1)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromophenyl 3-methylbut-2-enoate typically involves the esterification of 3-bromophenol with 3-methylbut-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromophenyl 3-methylbut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Products include various substituted phenyl esters.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
3-Bromophenyl 3-methylbut-2-enoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is explored for its potential biological activities and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromophenyl 3-methylbut-2-enoate depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceutical research, its biological activity is studied to understand its interaction with molecular targets and pathways. The bromine atom and the ester functional group play crucial roles in its reactivity and interactions.
Comparison with Similar Compounds
Structural Analogs with 3-Methylbut-2-enoate Moieties
Ethyl 3-Methylbut-2-enoate
- Structure: Ethyl ester with a branched 3-methylbut-2-enoate chain.
- Activity : Exhibits strong nematicidal activity (100% mortality at 100 μg/mL) and inhibits egg hatching in Meloidogyne javanica .
Methyl 2-Benzoylamino-3-Arylaminobut-2-enoates
- Structure: Features an α,β-unsaturated ester with benzoylamino and aryl amino substituents .
- Synthesis : Prepared via Claisen-Schmidt condensation or microwave-assisted methods.
- Comparison: The absence of amino substituents in 3-bromophenyl 3-methylbut-2-enoate suggests differences in electronic properties and target interactions.
Bromophenyl-Substituted Compounds
(E)-1-(3-Bromophenyl)-3-p-Tolylprop-2-en-1-on (Chalcone Derivative)
- Structure : Chalcone with a 3-bromophenyl group and p-tolyl ketone.
- Activity : Cytotoxic against MCF-7 breast cancer cells (IC₅₀ = 422.22 ppm) .
- Comparison: While both compounds contain a 3-bromophenyl group, the chalcone’s α,β-unsaturated ketone moiety differs from the ester functionality in 3-bromophenyl 3-methylbut-2-enoate, leading to distinct reactivity and biological targets.
Methyl 2-(3-Bromophenyl)acetate
- Structure : Simple acetate ester with a 3-bromophenyl group .
- Comparison: The shorter acetate chain in this compound versus the longer 3-methylbut-2-enoate chain in the target compound may result in differences in steric effects and solubility.
Activity and Substituent Effects
Key Observations:
Bromine Position : The meta-substituted bromine in 3-bromophenyl derivatives may enhance electronic effects and binding affinity in biological systems compared to para-substituted analogs.
Ester vs. Ketone Functionality: Esters (e.g., ethyl 3-methylbut-2-enoate) show nematicidal activity, while α,β-unsaturated ketones (e.g., chalcones) exhibit cytotoxicity, suggesting functional group-dependent mechanisms.
Chain Length and Lipophilicity: Longer ester chains (e.g., 3-methylbut-2-enoate) may improve bioavailability compared to shorter chains (e.g., acetate).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
